(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
描述
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative featuring a benzo[1,4]oxazine scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a boronic acid moiety at the 6-position. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic systems . The Boc group enhances stability during synthetic processes, while the boronic acid moiety enables selective coupling with aryl halides or triflates.
属性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-5-4-9(14(17)18)8-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCRBQJOUVYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-12-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
作用机制
Target of Action
Boronic acids are known to reversibly bind diol functional groups, which suggests that this compound may interact with biomolecules containing diol groups.
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, boronic acids act as nucleophiles, being transferred from boron to a palladium catalyst. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Boronic acids are known to mediate the ortho specific hydroxyalkylation of phenols by aldehydes. This suggests that the compound may affect pathways involving phenols and aldehydes.
Pharmacokinetics
It is noted that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics.
Result of Action
Given the compound’s potential role in suzuki–miyaura coupling reactions, it may facilitate the formation of carbon-carbon bonds in biological systems.
生物活性
The compound (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid (CAS Number: 2096340-12-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BNO5 |
| Molecular Weight | 279.10 g/mol |
| IUPAC Name | 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ylboronic acid |
| InChI Key | TWQCRBQJOUVYBQ-UHFFFAOYSA-N |
| Purity | 95% |
The primary biological activity of this compound is attributed to its role as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is crucial for the transcriptional regulation of various genes involved in cell cycle progression and apoptosis. Inhibition of CDK9 leads to reduced expression of Mcl-1 and c-Myc, proteins that are often overexpressed in various cancers, thereby promoting apoptosis in tumor cells.
Key Findings from Research
- CDK9 Inhibition : The compound has been shown to effectively inhibit CDK9 activity in vitro, leading to a dose-dependent decrease in phosphorylated RNA polymerase II (p-RNAPII), which is essential for transcription elongation. This effect was particularly notable in Mcl-1-dependent tumor cell lines such as MV4-11 .
- Antitumor Efficacy : In vivo studies demonstrated significant antitumor effects when administered intermittently in xenograft models derived from hematologic malignancies. The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent .
- Pharmacokinetics : The pharmacokinetic profile indicates suitability for intravenous administration with favorable absorption and distribution characteristics. This enhances its potential application in clinical settings .
Case Studies
Case Study 1: Hematologic Malignancies
A study focused on the use of this compound in treating hematological cancers revealed that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to selectively target malignant cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Another investigation into the mechanistic pathways involved demonstrated that the compound not only inhibited CDK9 but also affected downstream signaling pathways associated with cell survival and proliferation. This multi-target effect may contribute to its enhanced efficacy against resistant cancer phenotypes .
相似化合物的比较
Key Properties :
- Molecular Formula: C₁₃H₁₈BNO₅ (inferred from , modified for Boc substitution).
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent boronic acid degradation .
- Applications : Intermediate in synthesizing bioactive molecules, including kinase inhibitors and agrochemicals .
The following table compares the target compound with structurally related boronic acid derivatives and oxazine analogs, emphasizing differences in substituents, reactivity, and biological activity.
Structural and Functional Insights :
Substituent Effects :
- The Boc group in the target compound enhances stability and modulates electronic properties, making it preferable for multi-step syntheses compared to the oxo-substituted analog (1246765-28-5) .
- Oxo vs. Boc : The oxo group in 1246765-28-5 increases electrophilicity, aiding in HDAC inhibition (IC₅₀ values ~0.1–10 µM) , whereas the Boc group reduces unwanted side reactions during coupling .
Reactivity in Cross-Coupling :
- Boronic acids (e.g., 1246765-28-5) are directly reactive in aqueous Suzuki reactions, while boronate esters (e.g., 1256784-52-7) require hydrolysis but offer better handling .
- The 2,2-dimethyl analog () demonstrates steric control, reducing homocoupling byproducts .
Biological Activity :
- Compounds with oxo substituents (e.g., 1246765-28-5) show protox inhibition (herbicidal activity) comparable to flumioxazin .
- Unsubstituted analogs (e.g., 338454-17-4) are simpler leads for herbicide development but lack the Boc group’s synthetic versatility .
Research Findings :
- HDAC Inhibition : The oxo-substituted analog (1246765-28-5) was incorporated into hydroxamic acid-based HDAC inhibitors, showing potent anticancer activity (IC₅₀ = 0.2 µM in leukemia cells) .
- Agrochemical Applications : The protox-inhibiting activity of 177210-33-2 highlights the importance of the boronate ester moiety in herbicidal design .
- Kinase Inhibitors : The Boc-protected derivative’s stability makes it a candidate for Bruton’s tyrosine kinase (BTK) inhibitors, as seen in analogs like MDVN1001 .
准备方法
Example Procedure:
- Reagents: tert-Butyl chloroformate, amines or phenols, base (e.g., triethylamine).
- Conditions: Typically performed in an inert atmosphere (nitrogen or argon) at 0-25°C.
- Outcome: Formation of Boc-protected intermediates, confirmed by NMR and MS data.
Formation of Boronic Acid Derivatives
The key step involves coupling the Boc-protected intermediates with boronic acids or boronate esters via Suzuki-Miyaura cross-coupling.
Typical Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4 |
| Base | Cesium fluoride, sodium carbonate, or potassium carbonate |
| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or ethanol/water mixtures |
| Temperature | 60°C to 100°C |
| Time | 1 to 24 hours |
Representative Procedure:
- Combine the Boc-protected aryl or heteroaryl halide with the boronic acid derivative.
- Add the palladium catalyst and base.
- Heat under reflux with stirring.
- After completion, extract with ethyl acetate, wash, dry, and purify via chromatography.
Research Findings:
- The use of cesium fluoride has shown high efficiency in activating boronic acids for coupling, especially with aryl chlorides.
- Reaction yields vary from moderate to excellent depending on substituents and reaction conditions.
Specific Synthesis Examples
Cross-Coupling with 6-Bromo-Substituted Precursors
A notable example involves coupling 6-bromo-4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one derivatives with boronic acids under reflux in toluene with Ph(PPh3)4 as catalyst and K2CO3 as base, achieving high yields of the Boc-protected heterocyclic boronic acids.
Use of Tetrahydrofuran (THF) and Ethanol
In some procedures, THF and ethanol serve as solvents, facilitating the coupling of boronic acids with heteroaryl halides, with reaction times extending up to 24 hours under reflux conditions.
Deprotection and Further Functionalization
Post-coupling, trifluoroacetic acid (TFA) or other acids are employed to remove Boc groups, enabling further derivatization or purification of the boronic acid compounds.
Notes on Purification and Characterization
- Purification: Flash chromatography on silica gel with eluents such as hexane/ethyl acetate or heptane/ethyl acetate mixtures.
- Characterization: Confirmed by NMR (both 1H and 13C), MS, and sometimes IR spectroscopy.
- Yield Range: Typically between 50% and 85%, depending on the complexity of the substrate and reaction conditions.
Data Table Summarizing Key Preparation Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, amine | - | DCM, THF | 0-25°C | 1-4 h | ~80% | Inert atmosphere, cooled |
| Suzuki Coupling | Boronic acid, halide | Pd(PPh3)4 | 1,4-Dioxane / THF | 60-100°C | 1-24 h | 50-85% | Base: CsF, K2CO3; Reflux |
| Deprotection | TFA | - | Dichloromethane | Room temp | 2 h | Quantitative | Removes Boc group |
Research Findings and Optimization
- Catalyst Choice: Pd(PPh3)4 or Pd(dppf)Cl2 enhances coupling efficiency.
- Base Selection: Cesium fluoride improves coupling with aryl chlorides; sodium carbonate is suitable for phenylboronic acids.
- Solvent Effects: Mixtures of ethanol/water or dioxane improve solubility and reaction rates.
- Temperature: Elevated temperatures accelerate reactions but may cause decomposition; optimal conditions are reaction-specific.
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid?
- Methodology : The synthesis typically involves sequential functionalization of the benzoxazine scaffold. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the amine moiety, followed by boronic acid installation via palladium-catalyzed Miyaura borylation or directed ortho-metalation. For example, analogous compounds like "(4-((tert-butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid" (CAS 669713-95-5) are synthesized using Boc-protected intermediates and Suzuki coupling precursors .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid decomposition of the boronic acid group. Use anhydrous solvents and inert atmospheres to prevent protodeboronation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (e.g., tert-butyl group at δ ~1.4 ppm) and boronic acid integration (broad peak for B-OH) .
- HPLC-MS : Quantify purity (>95% by area) and detect hydrolyzed byproducts (e.g., deboronated species) .
- Melting Point Analysis : Compare observed values (e.g., 138–139.5°C for similar Boc-protected boronic esters) to literature to assess crystallinity .
Advanced Research Questions
Q. What experimental challenges arise in preserving boronic acid stability during storage and reactions?
- Stability Issues : Boronic acids are prone to hydrolysis and oxidation. The Boc-dihydrobenzoxazine moiety may sterically hinder degradation but does not eliminate sensitivity to moisture.
- Mitigation Strategies :
- Storage : Store at –20°C under argon, as recommended for structurally related boronic acids (e.g., 6-phenyldibenzofuran-4-boronic acid) .
- Reaction Conditions : Use buffered aqueous-organic biphasic systems (e.g., NaHCO₃/THF) in cross-coupling reactions to stabilize the boronic acid .
Q. How does the Boc-protected dihydrobenzoxazine scaffold influence reactivity in Suzuki-Miyaura couplings?
- Steric and Electronic Effects : The Boc group enhances solubility in organic solvents but introduces steric bulk, potentially slowing transmetalation. The electron-donating dihydrobenzoxazine ring may reduce electrophilicity of the aryl halide partner, requiring optimized catalysts (e.g., Pd(PPh₃)₄ or SPhos ligands) .
- Case Study : In palladium-catalyzed reductive cyclizations of nitroarenes, Boc-protected boronic acids exhibit moderate yields (50–70%) compared to unprotected analogs, highlighting the trade-off between stability and reactivity .
- Design Tip : Screen additives like K₃PO₄ or Cs₂CO₃ to enhance coupling efficiency without deprotecting the Boc group .
Contradictions and Resolutions
- Purity vs. Stability : While Kanto Reagents lists purity levels up to 97% for similar compounds notes that prolonged storage at room temperature reduces purity. Resolve this by validating purity immediately before use.
- Synthetic Routes : Some protocols favor Miyaura borylation (e.g., ), while others use pre-formed boronic esters (). The choice depends on substrate compatibility and scalability needs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
